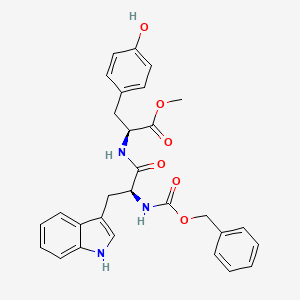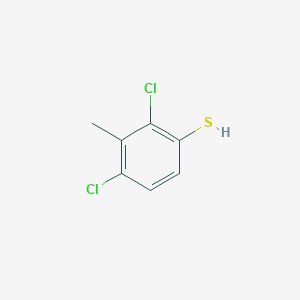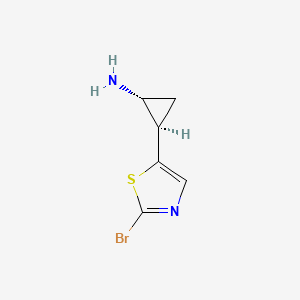
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a bromo-thiazole moiety, making it a valuable building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the bromo-thiazole group. One common method involves the reaction of a cyclopropane derivative with a thiazole compound under bromination conditions. The reaction conditions often include the use of a strong base and a brominating agent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes optimization of reaction parameters such as temperature, solvent, and reaction time to achieve efficient production. Purification methods such as recrystallization or chromatography are employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromo-thiazole moiety.
Substitution: The bromine atom can be substituted with other nucleophiles to create diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as tuberculosis .
Industry
Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromo-thiazole moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and the context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-(2-chloro-1,3-thiazol-5-yl)cyclopropan-1-amine
- (1R,2R)-2-(2-fluoro-1,3-thiazol-5-yl)cyclopropan-1-amine
- (1R,2R)-2-(2-iodo-1,3-thiazol-5-yl)cyclopropan-1-amine
Uniqueness
Compared to its analogs, (1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine offers unique reactivity due to the presence of the bromine atom. This allows for selective substitution reactions and the formation of diverse derivatives. Its structural features also provide distinct binding properties, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C6H7BrN2S |
|---|---|
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
(1R,2R)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-2-5(10-6)3-1-4(3)8/h2-4H,1,8H2/t3-,4-/m1/s1 |
Clé InChI |
ZRHCYSZEBJVJGK-QWWZWVQMSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=CN=C(S2)Br |
SMILES canonique |
C1C(C1N)C2=CN=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


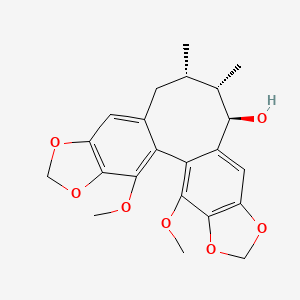
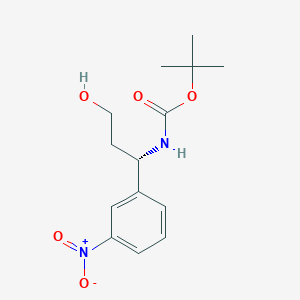
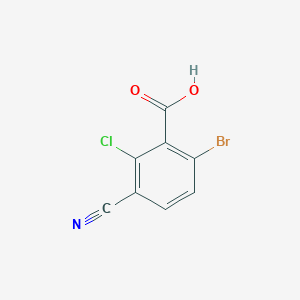

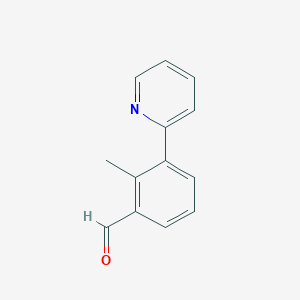

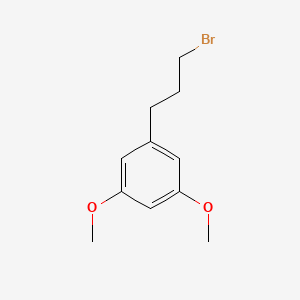
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
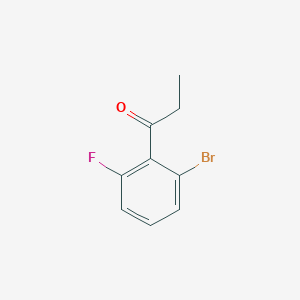
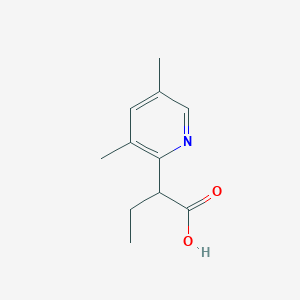
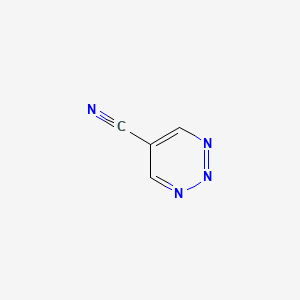
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)
